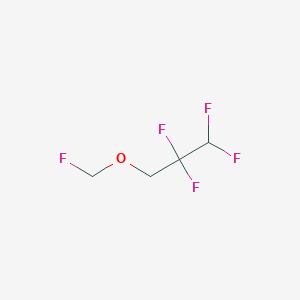

![molecular formula C24H21FN2O2S B2836451 (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide CAS No. 864976-51-2](/img/structure/B2836451.png)

(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

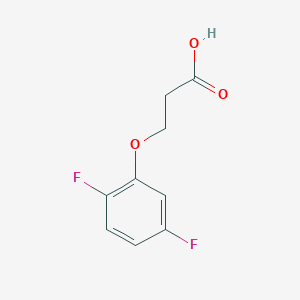

This compound is a benzo[d]thiazole derivative. Benzo[d]thiazole derivatives are a class of organic compounds containing a benzo[d]thiazole moiety, which consists of a benzene ring fused to a thiazole ring . The presence of the fluoro and methoxyethyl groups, as well as the diphenylacetamide moiety, could potentially influence its properties and biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazole core, with a fluoro group at the 6-position, a methoxyethyl group at the 3-position, and a diphenylacetamide group attached via a double bond .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Benzo[d]thiazole derivatives can undergo a variety of reactions, including substitutions, additions, and cyclizations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluoro, methoxyethyl, and diphenylacetamide groups could affect its polarity, solubility, and reactivity .科学的研究の応用

Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibition

Research into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors highlights the exploration of various 6,5-heterocycles to improve metabolic stability. These studies focus on derivatives that inhibit PI3Kα and mTOR in vitro and in vivo, offering insights into the chemical modifications that reduce metabolic deacetylation, thereby enhancing the stability and efficacy of these compounds (Stec et al., 2011).

Antimicrobial Activity

Another area of application is the synthesis and evaluation of substituted 2-aminobenzothiazoles derivatives for antimicrobial activity. These studies demonstrate the docking properties and antimicrobial efficacy of various derivatives against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as novel antimicrobial agents (Anuse et al., 2019).

Vascular Endothelial Growth Factor (VEGF-A) Inhibition

Research on novel benzophenone-thiazole derivatives as potent VEGF-A inhibitors presents a multi-step synthesis and characterization of compounds with significant antiproliferative effects through VEGF-A inhibition. These findings suggest potential applications in cancer therapy by targeting angiogenesis (Prashanth et al., 2014).

Anticancer Activity

The synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety have been performed, identifying several compounds with considerable anticancer activity against various cancer cell lines. This research provides a foundation for the development of novel anticancer agents leveraging the benzothiazole core structure (Havrylyuk et al., 2010).

Modulation of Cell Cycle and Apoptosis

Studies on isoxazole derivatives of benzothiazol-2-amine have shown that these compounds modulate the cell cycle and apoptosis in cancer cells via p53 activation and mitochondrial-dependent pathways. This research underscores the potential of benzothiazol derivatives in cancer treatment by inducing cell cycle arrest and apoptosis (Kumbhare et al., 2014).

将来の方向性

特性

IUPAC Name |

N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O2S/c1-29-15-14-27-20-13-12-19(25)16-21(20)30-24(27)26-23(28)22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-13,16,22H,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGHEVNKRDCUFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2836368.png)

![N-(5-chloro-2-methoxyphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2836372.png)

![4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methyl-1-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)butan-1-one](/img/structure/B2836373.png)

![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B2836375.png)

![N-benzyl-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide](/img/structure/B2836378.png)

![4-oxo-8-phenyl-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2836381.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2836383.png)

![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-mesitylacetamide](/img/structure/B2836387.png)